![molecular formula C15H10ClNO3 B503484 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 39030-46-1](/img/structure/B503484.png)

2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

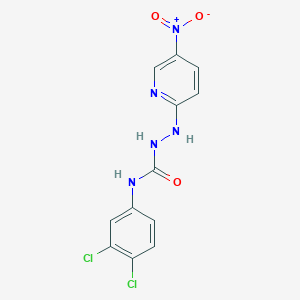

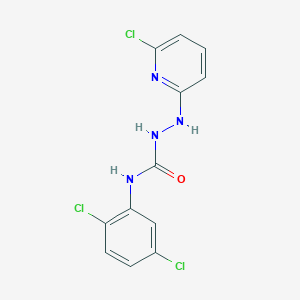

This compound is a chemical substance with the molecular formula C16H11ClO3 . It is a type of organic compound known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the desired compounds precipitated and were filtered off .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemotherapeutic Potential

The compound has been explored for its synthesis and potential application as a chemotherapeutic agent. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives related to "2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione", through diazotization reactions. These compounds were evaluated for antimicrobial activities, suggesting their potential use as chemotherapeutic agents. This research indicates a broad interest in the synthetic versatility of isoindole derivatives and their potential application in developing new therapeutic agents (Jain, Nagda, & Talesara, 2006).

Formation and Reduction Studies

Research by Hou et al. (2007) focused on the formation of tetrahydro-2H-isoindoles via palladium-catalyzed hydride reduction. This study highlights the chemical behavior of substituted 1,3-dihydro-2H-isoindoles, showing how alkyl isoindolines can be reduced to form 4,5,6,7-tetrahydro-2H-isoindoles. Such reactions are crucial for the development of novel isoindole-based compounds with potential applications in various scientific fields (Hou et al., 2007).

Molecular and Structural Analysis

Arjunan, Saravanan, Ravindran, and Mohan (2009) conducted structural, vibrational, and DFT studies on chloro and methyl derivatives of 1H-isoindole-1,3(2H)-dione. Their research provided detailed insights into the vibrational modes and structural parameters of these compounds, contributing to a deeper understanding of the molecular characteristics of isoindole derivatives. This kind of analysis is essential for the development of isoindole-based compounds with tailored properties for specific scientific applications (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Wirkmechanismus

Target of Action

The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .

Pharmacokinetics

One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .

Result of Action

The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJTIVMISRPNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-nitrophenyl)-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B503401.png)

![6,8-dichloro-N'-(2-pyridinyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B503402.png)

![6-{[(Butylamino)carbonyl]amino}nicotinamide](/img/structure/B503411.png)

![6-({[3-(Trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B503412.png)

![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)

![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)

![3-Cyano-1-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]pyridinium](/img/structure/B503422.png)